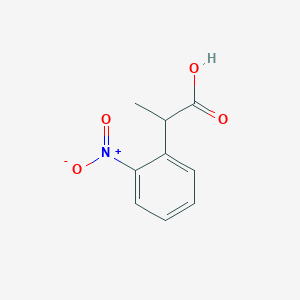

2-(2-nitrophenyl)propanoic Acid

Description

2-(2-Nitrophenyl)propanoic acid is an aromatic carboxylic acid characterized by a nitro group (-NO₂) at the ortho position of the phenyl ring and a propanoic acid side chain. Its structure allows for diverse modifications, enabling studies on isomerism, substituent effects, and protein-protein interaction inhibition .

Properties

IUPAC Name |

2-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(9(11)12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYIUCVPTJDUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitrophenyl)propanoic acid typically involves the nitration of phenylpropanoic acid derivatives. One common method includes the nitration of 2-phenylpropanoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the ortho position relative to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids with higher oxidation states using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 2-(2-Aminophenyl)propanoic acid.

Substitution: Various substituted phenylpropanoic acids depending on the substituent introduced.

Oxidation: Higher carboxylic acids or derivatives.

Scientific Research Applications

2-(2-Nitrophenyl)propanoic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are used in the development of dyes, pigments, and polymers.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)propanoic acid depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the propanoic acid moiety can undergo typical carboxylic acid reactions. The compound may interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing various molecular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Position

The position of the nitro group and the nature of substituents significantly influence physicochemical properties. Key analogs include:

3-(4-Nitrophenyl)propanoic Acid

- Structure : Nitro group at the para position.

- Similarity: Structural similarity score of 0.89 compared to 2-(2-nitrophenyl)propanoic acid .

2-(3-Nitrophenyl)propanoic Acid

- Structure : Nitro group at the meta position.

- Safety: Limited toxicity data; requires precautions for handling .

2-Methyl-2-(2-nitrophenyl)propanoic Acid

Functional Group Modifications

Amino Derivatives

- (S)-2-Amino-3-(2-nitrophenyl)propanoic Acid Structure: Amino group replaces the α-hydrogen of the propanoic acid. Safety: Classified with hazard statements H302 (harmful if swallowed) and H315 (skin irritation) .

- (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid Application: Used in pharmaceutical research (e.g., chiral intermediates) .

Thiazole-Hydrazono Derivatives

- Examples: 2-(2-(4-(4-Morpholinophenyl)thiazol-2-yl)hydrazono)-3-(2-nitrophenyl)propanoic acid (12e) 2-(2-(4-(Naphthalen-2-yl)thiazol-2-yl)hydrazono)-3-(2-nitrophenyl)propanoic acid (12i)

- Synthesis : Achieved via bromo-ketone intermediates, yielding E/Z isomers with varying ratios (e.g., 12e: Z isomer 70%, E isomer 20%) .

- Purity : Confirmed via RP-HPLC (95–98%) and HRMS .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Isomer Ratio (E:Z) | Purity (%) | Key Substituent |

|---|---|---|---|---|

| This compound | Not reported | N/A | N/A | Ortho-nitro |

| 12d (thiazole derivative) | Decomposes at 122 | 18% E, 60% Z | 98 | 4-Aminophenylthiazole |

| 12g (cyclohexylphenyl derivative) | 122 (E), 168 (Z) | 15% E, 63% Z | 98 | 4-Cyclohexylphenyl |

| 12i (naphthyl derivative) | 174 (E), 190 (Z) | 30% E, 60% Z | 95–98 | Naphthalen-2-yl |

Data from .

Biological Activity

2-(2-Nitrophenyl)propanoic acid, also known as this compound, is an organic compound with the molecular formula C9H9NO4. This compound has garnered attention due to its potential biological activities , particularly in the fields of pharmacology and biochemistry . The presence of a nitro group attached to the aromatic ring significantly influences its chemical behavior and interactions with biological systems.

- Molecular Formula : C9H9NO4

- Molecular Weight : 195.17 g/mol

- Structure : The compound features a nitro group (-NO2) ortho to a propanoic acid moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties , potentially acting as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to reduced production of prostaglandins, which are mediators of inflammation. In vitro studies have demonstrated a significant decrease in inflammatory markers when cells were treated with this compound.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays on various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), revealed that the compound can induce apoptosis and inhibit cell proliferation. The effectiveness varies across different cell lines, suggesting a selective action mechanism.

The proposed mechanisms of action for this compound include:

- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may interact with cellular targets.

- Hydrogen Bonding : The carboxylic acid moiety can engage in hydrogen bonding with biomolecules, affecting their structure and function.

- Electrophilic Interactions : The compound may act as an electrophile, modifying nucleophilic sites on proteins or nucleic acids.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various nitro compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant zone of inhibition compared to control groups, indicating its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-activated macrophages. The results demonstrated a marked reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of this compound .

Study 3: Antitumor Activity

In vitro assays conducted on HepG2 cells revealed that treatment with 50 µM of this compound resulted in a 40% reduction in cell viability after 48 hours. Molecular docking studies suggested that the compound binds effectively to DNA methyltransferase, implicating it in epigenetic regulation .

Comparative Analysis

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2-(4-Nitrophenyl)propanoic Acid | Moderate | No | Yes |

| 2-Phenylpropanoic Acid | No | Moderate | No |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.